[1-(4-Chloro-phenylcarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-22-12(19)8-11-13(20)16-6-7-18(11)14(21)17-10-4-2-9(15)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBVIGLPFKZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-phenylcarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester typically involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and methyl chloroacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(4-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1-{[(4-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenylcarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
- Substituent Effects: Chlorophenyl vs. Fluorophenyl: The 4-chlorophenyl group in the target compound provides moderate lipophilicity, aiding membrane permeability. Carbamoyl vs. Thiocarbamoyl: The carbamoyl group in the target compound enables hydrogen bonding, whereas thiocarbamoyl analogs (e.g., ) may engage in covalent interactions via sulfur, altering mechanism of action .
- Ester Groups :
Gaps and Future Research
- Target Compound : In vitro assays (e.g., enzyme inhibition, receptor binding) and ADMET studies are needed to validate predicted activities.
- Structural Optimization : Modifying the carbamoyl group (e.g., introducing sulfonamides) or exploring hybrid structures (e.g., fluorinated carbamoyl) could enhance potency .
Biological Activity
The compound [1-(4-Chloro-phenylcarbamoyl)-3-oxo-piperazin-2-yl]-acetic acid methyl ester is a synthetic organic molecule known for its unique piperazine structure, which is linked to various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and associated research findings.
Chemical Structure and Properties
The compound features several important functional groups:
- Piperazine ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents.
- Chloro-substituted phenyl group : Enhances lipophilicity and may influence biological interactions.
- Carbamoyl and acetic acid functionalities : These groups are critical for the compound's reactivity and biological activity.
Pharmacological Properties
Research indicates that This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Potential : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) effects, indicating possible anxiolytic or antidepressant properties.
The mechanisms through which this compound exerts its effects are still under investigation. However, initial findings suggest:
- Inhibition of key enzymes involved in cellular processes.
- Interaction with G protein-coupled receptors (GPCRs) , which play a pivotal role in cellular signaling pathways.
In Silico Studies
Quantitative Structure-Activity Relationship (QSAR) modeling has been utilized to predict the biological effects of the compound based on its structural characteristics. These models indicate a correlation between structural modifications and enhanced biological activity.
In Vitro Studies
A study evaluating the cytotoxic effects of this compound on various cancer cell lines showed:
- Significant inhibition of cell proliferation in T-24 bladder cancer cells.
- Induction of cell cycle arrest in the S phase, indicating a mechanism that may involve DNA synthesis inhibition.
Table: Comparative Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in T-24 cells | |
| CNS Activity | Potential anxiolytic effects |
Synthesis and Structural Analogues
Various synthetic routes can be employed to produce this compound, allowing for modifications that may enhance its biological activity or solubility. Compounds structurally similar to This compound include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-piperazine | Piperazine ring with chlorophenyl substitution | Lacks carbamoyl and acetic acid functionalities |
| 4-(Chlorophenyl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine instead of piperazine | Exhibits different pharmacological profiles |
| 1-(Phenyl)-piperazine | Simple phenyl substitution | Less complex structure; varied activity |
Q & A
Basic: What are the optimal multi-step synthesis routes for this compound?
Answer:
The synthesis involves sequential reactions, including carbamoylation of the piperazine core, esterification, and functional group protection/deprotection. Key steps may resemble pyrazole derivative syntheses (e.g., coupling chlorophenyl groups via nucleophilic substitution and stabilizing intermediates with inert atmospheres). Techniques like refluxing in dimethyl sulfoxide (DMSO) and monitoring via TLC are recommended to track intermediate formation .
Basic: How can researchers confirm the compound’s structural integrity post-synthesis?
Answer:
Use - and -NMR to verify the piperazine backbone, ester carbonyl (~170 ppm), and chlorophenyl substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (1650–1750 cm) and amide (N–H stretch) groups. Cross-validate purity with HPLC (>95%) .
Basic: What safety protocols are critical during handling?
Answer:
Given structural analogs’ irritant properties, use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of fine powders. Store at 2–8°C under anhydrous conditions to prevent hydrolysis of the methyl ester .
Basic: Which methods ensure purity for pharmacological assays?
Answer:
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for crude purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for volatile impurities. Residual solvents should meet ICH guidelines (<0.1%) .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols: use low-DMSO controls (<0.1%), replicate across models (in vitro vs. in vivo), and validate target engagement via SPR or isothermal titration calorimetry (ITC) .
Advanced: Design assays to study its mechanism of action.
Answer:
For kinase inhibition studies, use fluorescence polarization assays with ATP-competitive probes. For receptor binding, apply radioligand displacement (e.g., -labeled antagonists). Pair with CRISPR-Cas9 knockout models to confirm target specificity .
Advanced: How to evaluate environmental fate in ecological risk assessments?
Answer:
Use OECD 307 guidelines to study biodegradation in soil/water systems. Quantify hydrolysis rates at varying pH and photolysis under UV light. Model bioaccumulation potential via octanol-water partition coefficients (logP) derived from HPLC retention times .
Advanced: What SAR strategies improve potency against related targets?
Answer:
Modify the chlorophenyl group (e.g., replace Cl with CF) or piperazine substituents (e.g., introduce methyl groups for steric effects). Test analogs in enzymatic assays (IC) and correlate with computational docking scores (AutoDock Vina) .
Advanced: Optimizing reaction conditions for scale-up synthesis.
Answer:
Use Design of Experiments (DoE) to optimize temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor exothermic reactions with inline FTIR and optimize stirring rates to enhance yield (>80%) .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Answer:
Use a crossover design in rodent models: administer IV (1 mg/kg) and oral (5 mg/kg) doses. Collect plasma samples at 0–24 hr intervals. Quantify compound levels via LC-MS/MS and calculate bioavailability (F%) and half-life (t) .
Advanced: Assess synergistic effects with co-administered drugs.
Answer:
Perform checkerboard assays in microbial or cancer cell lines. Calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) suggests combinatory potential; validate via transcriptomics (RNA-seq) to identify pathway crosstalk .
Advanced: Validate computational predictions of metabolic pathways.
Answer:
Use hepatocyte microsomes (human/rat) to identify Phase I/II metabolites. Compare with in silico predictions (e.g., GLORY or Meteor software). Confirm oxidative metabolites (e.g., piperazine N-oxidation) via high-resolution mass shifts (HRMS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
